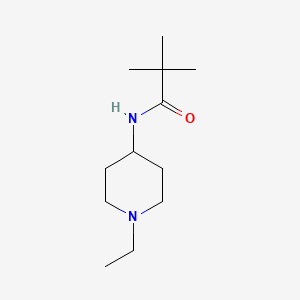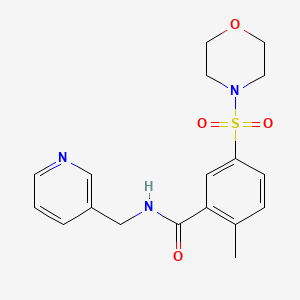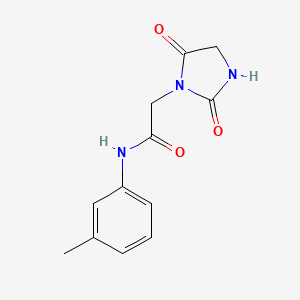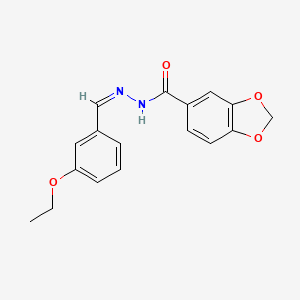
N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide)
説明
N,N-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide), commonly known as Dinitrosulfonylurea (DNSU), is a synthetic compound that has been widely used in scientific research due to its unique properties. DNSU is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
作用機序
N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) inhibits PTPs by covalently modifying a conserved cysteine residue in the active site of the enzyme. This modification prevents the enzyme from removing phosphate groups from proteins, which leads to dysregulation of cellular signaling pathways. The specificity of N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) for PTPs is due to the unique structure of the compound, which allows it to bind selectively to the active site of these enzymes.
Biochemical and Physiological Effects
N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has been shown to have several biochemical and physiological effects. Inhibition of PTP activity by N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) leads to the activation of several signaling pathways, including the insulin signaling pathway and the JAK-STAT pathway. N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has several advantages for lab experiments, including its selective inhibition of PTPs and its ability to activate signaling pathways. However, N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) is a reactive compound that can modify other cysteine residues in proteins, leading to non-specific effects. Additionally, N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has a short half-life and can be rapidly metabolized in vivo, limiting its potential use as a therapeutic agent.
将来の方向性
Future research on N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) could focus on developing more selective inhibitors of PTPs that do not have the non-specific effects of N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide). Additionally, research could focus on identifying the specific PTPs that are dysregulated in various diseases and developing targeted therapies to inhibit these enzymes. Finally, research could focus on developing methods to deliver N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) or other PTP inhibitors to specific tissues or cells in vivo, which could increase the potential therapeutic applications of these compounds.
Conclusion
N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit PTPs. N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has several biochemical and physiological effects, including the activation of signaling pathways and induction of apoptosis in cancer cells. However, N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has limitations, including non-specific effects and a short half-life. Future research could focus on developing more selective inhibitors of PTPs and identifying specific PTPs that are dysregulated in various diseases.
科学的研究の応用
N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has been widely used in scientific research due to its ability to inhibit PTPs. PTPs are enzymes that remove phosphate groups from proteins, which is a critical step in regulating cellular signaling pathways. Dysregulation of PTP activity has been implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N,N'-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide) has been shown to selectively inhibit several PTPs, making it a useful tool for studying the role of these enzymes in disease development.
特性
IUPAC Name |
2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O8S/c31-25(21-5-1-3-7-23(21)29(33)34)27-17-9-13-19(14-10-17)39(37,38)20-15-11-18(12-16-20)28-26(32)22-6-2-4-8-24(22)30(35)36/h1-16H,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIYHAJOAVKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-[(4-chlorobenzoyl)amino]-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4791571.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4791578.png)


![2-[4-(dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4791596.png)
![ethyl 4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4791601.png)

![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4791610.png)
![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-2-naphthylacetamide](/img/structure/B4791639.png)

